4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
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Overview
Description
4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a piperazine ring with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a reaction with methylsulfonyl chloride in the presence of a base.
Coupling with Bromobenzamide: The final step involves coupling the piperazine derivative with 4-bromobenzamide using a coupling agent such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the methylsulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Major Products
Substitution: Products include derivatives with different halogens or other nucleophiles.
Oxidation: Products include sulfone or sulfoxide derivatives.
Reduction: Products include sulfide derivatives.
Scientific Research Applications
4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. The piperazine ring and the benzamide group are known to interact with various receptors and enzymes, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl methyl sulfone: Similar in structure but lacks the piperazine ring.
N-(4-bromophenyl)benzamide: Similar but without the methylsulfonyl and piperazine groups.
Uniqueness
4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is unique due to the combination of the bromine atom, the piperazine ring, and the methylsulfonyl group, which together confer specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C18H20BrN3O3S |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20BrN3O3S/c1-26(24,25)22-12-10-21(11-13-22)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23) |
InChI Key |
WINNTEUXEBBLQP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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